アラニン バルサルタン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

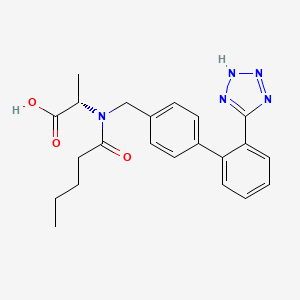

Alanine Valsartan is a compound that combines the properties of alanine, an amino acid, and valsartan, an angiotensin II receptor blocker. Valsartan is primarily used to manage hypertension and heart failure by blocking the effects of angiotensin II, a peptide hormone that causes blood vessels to constrict. This combination aims to leverage the benefits of both components for potential therapeutic applications.

科学的研究の応用

Alanine Valsartan has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of angiotensin II receptor blockers on chemical reactions.

Biology: Investigated for its potential effects on cellular pathways and gene expression.

Medicine: Primarily used to manage hypertension and heart failure. Research is ongoing to explore its potential in treating other cardiovascular diseases.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

Target of Action

Valsartan, a key component of Alanine Valsartan, belongs to the angiotensin II receptor blocker (ARB) family of drugs . Its primary target is the angiotensin receptor 1 (AT1) . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which is vital for hemostasis and regulation of kidney, vascular, and cardiac functions .

Mode of Action

Valsartan selectively binds to the AT1 receptor, preventing the protein angiotensin II from binding and exerting its hypertensive effects . This interaction leads to a series of changes, including reduced vasoconstriction, decreased synthesis of aldosterone and ADH, reduced cardiac stimulation, and decreased renal reabsorption of sodium .

Pharmacokinetics

Valsartan is metabolized to an inactive metabolite, valeryl 4-hydroxy valsartan . It is excreted primarily in feces (83%) and urine (~13%) as unchanged drug . The onset of action is approximately 2 hours, and the duration of action is 24 hours . The half-life of elimination in adults is approximately 6 hours, which is 35% longer in elderly patients .

Action Environment

The action of Valsartan can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the drug . Additionally, patients with mild-to-moderate chronic liver disease have about twice the AUC value . In elderly patients, the AUC is about 70% higher, and the half-life is 35% longer .

生化学分析

Biochemical Properties

Alanine Valsartan interacts with various enzymes, proteins, and other biomolecules. It is an angiotensin-receptor blocker used to manage hypertension and heart failure . It binds to angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects .

Cellular Effects

Alanine Valsartan has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have effects on cell proliferation and can alter the normal structure of blood vessels, potentially attributing to cancer cell metastasis .

Molecular Mechanism

Alanine Valsartan exerts its effects at the molecular level through various mechanisms. It binds to the AT1 receptor, blocking the action of angiotensin II, a protein that causes vasoconstriction and increases blood pressure . This action results in reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

Temporal Effects in Laboratory Settings

The effects of Alanine Valsartan change over time in laboratory settings. Studies have shown that it has a significant impact on reducing the rate of rehospitalization for heart failure and death . It also shows proangiogenic activity and alters the normal structure of blood vessels, which can contribute to cancer cell metastasis .

Dosage Effects in Animal Models

The effects of Alanine Valsartan vary with different dosages in animal models. For instance, in a study on rabbits, Valsartan was administered at a dosage of 10mg/kg/day for 40 days . The results showed that Valsartan is a proangiogenic drug that enhances new blood vessel arborization and intussusceptive angiogenesis .

Metabolic Pathways

Alanine Valsartan is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions .

Transport and Distribution

Alanine Valsartan is transported and distributed within cells and tissues. Studies have shown that it is reasonably safe with a low rate of significant adverse effects in systemic right ventricular (sRV) patients . It also demonstrated improvements in lipid metabolism and cardiac indicators in patients with chronic kidney disease and chronic heart failure .

Subcellular Localization

Studies on similar compounds, such as RNA-binding motif protein 4 (RBM4), have shown that alanine-rich motifs can influence subcellular localization

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of valsartan involves multiple steps, starting from 4’-methyl-2-cyanobiphenyl. The key step in the synthesis is the formation of the tetrazole ring, which is catalyzed by a Lewis acid . Another method involves a continuous flow process that includes N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis .

Industrial Production Methods: Industrial production of valsartan typically follows the multistep synthesis route, optimizing each step for large-scale production. The use of continuous flow reactors and heterogeneous catalysts, such as palladium-substituted cerium-tin-oxide, enhances the efficiency and yield of the process .

Types of Reactions:

Oxidation: Valsartan can undergo oxidation reactions, particularly at the tetrazole ring.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Valsartan can participate in substitution reactions, especially involving the biphenyl moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted biphenyl compounds.

類似化合物との比較

Losartan: Another angiotensin II receptor blocker with a similar mechanism of action.

Telmisartan: Known for its longer half-life and additional benefits in metabolic syndrome.

Candesartan: Notable for its high binding affinity to the AT1 receptor.

Uniqueness: Alanine Valsartan is unique due to its combination of an amino acid and an angiotensin II receptor blocker, potentially offering additional benefits in terms of bioavailability and therapeutic effects. Its specific structure and combination may provide unique advantages in certain clinical scenarios compared to other angiotensin II receptor blockers .

特性

IUPAC Name |

(2S)-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-3-4-9-20(28)27(15(2)22(29)30)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)21-23-25-26-24-21/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,29,30)(H,23,24,25,26)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCDZSRVDUYPKU-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)

![N-[3-[[4-(Aminomethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566214.png)

![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)

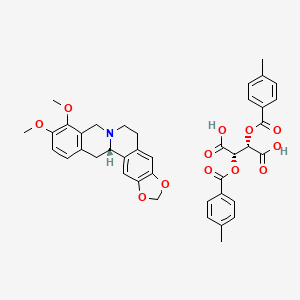

![[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B566221.png)

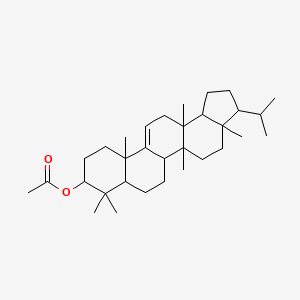

![(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B566224.png)

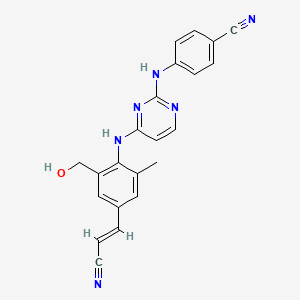

![Benzo[k]fluoranthene-13C6](/img/structure/B566225.png)